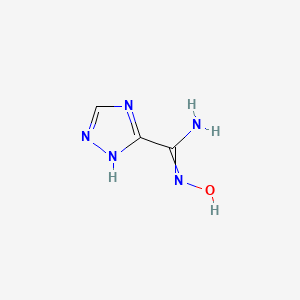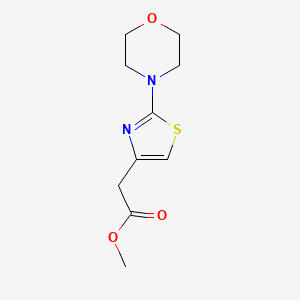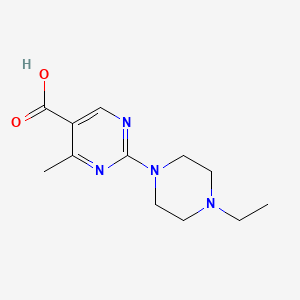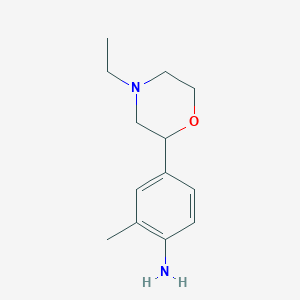
4-(4-Ethylmorpholin-2-yl)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylmorpholin-2-yl)-2-methylaniline is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylmorpholin-2-yl)-2-methylaniline typically involves the reaction of 4-ethylmorpholine with 2-methylaniline under specific conditions. One common method involves the use of a coupling reaction, where the two reactants are combined in the presence of a suitable catalyst and solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production often employs optimized reaction conditions, including the use of high-purity reactants, controlled temperature and pressure, and efficient separation and purification techniques to obtain the final product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethylmorpholin-2-yl)-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents. The choice of reagent and reaction conditions depends on the specific substitution desired.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethylmorpholin-2-yl)-2-methylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials.
Wirkmechanismus
The mechanism of action of 4-(4-Ethylmorpholin-2-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
4-(4-Ethylmorpholin-2-yl)-2-methylaniline can be compared with other morpholine derivatives, such as:
- 4-(4-Methylmorpholin-2-yl)-2-methylaniline
- 4-(4-Propylmorpholin-2-yl)-2-methylaniline
- 4-(4-Butylmorpholin-2-yl)-2-methylaniline
These compounds share similar structural features but differ in the nature of the substituents on the morpholine ring. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds.
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
4-(4-ethylmorpholin-2-yl)-2-methylaniline |
InChI |
InChI=1S/C13H20N2O/c1-3-15-6-7-16-13(9-15)11-4-5-12(14)10(2)8-11/h4-5,8,13H,3,6-7,9,14H2,1-2H3 |
InChI-Schlüssel |
TYRPMHSZEWFSGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCOC(C1)C2=CC(=C(C=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


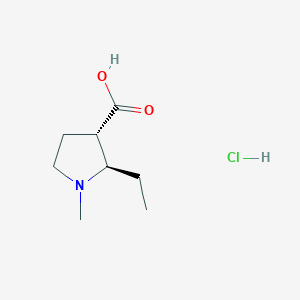



![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)
